Cas no 2639449-51-5 (3-Bromo-2-fluoro-5-sulfamoylbenzoic acid)

3-Bromo-2-fluoro-5-sulfamoylbenzoic acid is a fluorinated and sulfonated benzoic acid derivative with a bromine substituent, offering versatile reactivity for synthetic applications. Its structure combines electrophilic (bromo, fluoro) and nucleophilic (sulfamoyl, carboxylic acid) functional groups, enabling selective modifications in pharmaceutical and agrochemical intermediates. The sulfamoyl moiety enhances solubility and bioactivity, while the halogenated aromatic core facilitates cross-coupling reactions. This compound is particularly valuable in medicinal chemistry for designing enzyme inhibitors or receptor modulators due to its balanced electronic and steric properties. High purity grades ensure consistent performance in research and industrial processes. Storage under inert conditions is recommended to preserve stability.
3-Bromo-2-fluoro-5-sulfamoylbenzoic acid structure
2639449-51-5 structure
商品名:3-Bromo-2-fluoro-5-sulfamoylbenzoic acid
CAS番号:2639449-51-5
MF:C7H5BrFNO4S
メガワット:298.086303472519
MDL:MFCD33549869
CID:5665100
PubChem ID:155970861

3-Bromo-2-fluoro-5-sulfamoylbenzoic acid 化学的及び物理的性質

名前と識別子

    • 2639449-51-5
    • EN300-27735090
    • 3-bromo-2-fluoro-5-sulfamoylbenzoic acid
    • Benzoic acid, 5-(aminosulfonyl)-3-bromo-2-fluoro-
    • 3-Bromo-2-fluoro-5-sulfamoylbenzoic acid
    • MDL: MFCD33549869
    • インチ: 1S/C7H5BrFNO4S/c8-5-2-3(15(10,13)14)1-4(6(5)9)7(11)12/h1-2H,(H,11,12)(H2,10,13,14)
    • InChIKey: GKTVXLSBWDIBAU-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(=C(C(=O)O)C=C(C=1)S(N)(=O)=O)F

計算された属性

  • せいみつぶんしりょう: 296.91067g/mol
  • どういたいしつりょう: 296.91067g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 355
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 106Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.8

じっけんとくせい

  • 密度みつど: 1.970±0.06 g/cm3(Predicted)
  • ふってん: 495.1±55.0 °C(Predicted)
  • 酸性度係数(pKa): 2.35±0.10(Predicted)

3-Bromo-2-fluoro-5-sulfamoylbenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27735090-5.0g
3-bromo-2-fluoro-5-sulfamoylbenzoic acid
2639449-51-5 95.0%
5.0g
$1779.0 2025-03-19
Enamine
EN300-27735090-10.0g
3-bromo-2-fluoro-5-sulfamoylbenzoic acid
2639449-51-5 95.0%
10.0g
$2638.0 2025-03-19
Enamine
EN300-27735090-2.5g
3-bromo-2-fluoro-5-sulfamoylbenzoic acid
2639449-51-5 95.0%
2.5g
$1202.0 2025-03-19
1PlusChem
1P02850L-50mg
3-bromo-2-fluoro-5-sulfamoylbenzoic acid
2639449-51-5 95%
50mg
$222.00 2024-05-08
1PlusChem
1P02850L-5g
3-bromo-2-fluoro-5-sulfamoylbenzoic acid
2639449-51-5 95%
5g
$2261.00 2024-05-08
1PlusChem
1P02850L-10g
3-bromo-2-fluoro-5-sulfamoylbenzoic acid
2639449-51-5 95%
10g
$3323.00 2024-05-08
Aaron
AR02858X-250mg
3-bromo-2-fluoro-5-sulfamoylbenzoic acid
2639449-51-5 95%
250mg
$423.00 2025-02-15
Aaron
AR02858X-1g
3-bromo-2-fluoro-5-sulfamoylbenzoic acid
2639449-51-5 95%
1g
$870.00 2025-02-15
Enamine
EN300-27735090-1g
3-bromo-2-fluoro-5-sulfamoylbenzoic acid
2639449-51-5 95%
1g
$614.0 2023-09-10
Enamine
EN300-27735090-1.0g
3-bromo-2-fluoro-5-sulfamoylbenzoic acid
2639449-51-5 95.0%
1.0g
$614.0 2025-03-19

3-Bromo-2-fluoro-5-sulfamoylbenzoic acid 関連文献

3-Bromo-2-fluoro-5-sulfamoylbenzoic acidに関する追加情報

3-Bromo-2-fluoro-5-sulfamoylbenzoic acid (CAS No. 2639449-51-5)

3-Bromo-2-fluoro-5-sulfamoylbenzoic acid, also known by its CAS registry number CAS No. 2639449-51-5, is a synthetic organic compound with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a bromine atom at position 3, a fluorine atom at position 2, and a sulfamoyl group at position 5 on the benzoic acid backbone. The combination of these substituents imparts distinctive chemical and biological properties to the molecule, making it a subject of interest in both academic and industrial research.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 3-Bromo-2-fluoro-5-sulfamoylbenzoic acid. Researchers have explored various routes, including multi-component reactions and microwave-assisted synthesis, to optimize the production process. These methods not only enhance the yield but also reduce the reaction time, making the compound more accessible for large-scale applications. The use of green chemistry principles in these synthetic approaches has further contributed to the sustainability of the production process.

The biological activity of 3-Bromo-2-fluoro-5-sulfamoylbenzoic acid has been extensively studied in recent years. Preclinical studies have demonstrated its potential as an anti-inflammatory agent, with significant effects on reducing inflammation in animal models. The sulfamoyl group plays a crucial role in modulating the compound's bioactivity, as it enhances solubility and facilitates interaction with target proteins. Additionally, this compound has shown promise in anticancer studies, where it exhibits selective cytotoxicity against cancer cells while sparing normal cells.

In the field of pharmacology, 3-Bromo-2-fluoro-5-sulfamoylbenzoic acid has been investigated for its potential as a drug candidate. Its unique structure allows for diverse functionalization, enabling researchers to explore its applications in treating various diseases. For instance, studies have highlighted its potential as an inhibitor of key enzymes involved in metabolic disorders, such as diabetes and obesity. The compound's ability to modulate enzyme activity without causing significant side effects makes it a valuable lead molecule for drug development.

The development of novel therapeutic agents based on 3-Bromo-2-fluoro-5-sulfamoylbenzoic acid is currently underway. Researchers are focusing on improving its pharmacokinetic properties, such as bioavailability and half-life, to enhance its efficacy as a drug candidate. Advanced drug delivery systems, including nanoparticles and liposomes, are being explored to ensure optimal delivery of the compound to target tissues.

In conclusion, 3-Bromo-2-fluoro-5-sulfamoylbenzoic acid (CAS No. 2639449-51-5) represents a promising compound with diverse applications in chemistry and pharmacology. Its unique structure and versatile properties make it a valuable tool for researchers in developing innovative solutions for various therapeutic areas. As ongoing studies continue to uncover new insights into its potential, this compound is poised to play a significant role in advancing modern medicine.

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